Methyl 4-amino-1,2-thiazole-3-carboxylate
Overview
Description
Methyl 4-amino-1,2-thiazole-3-carboxylate: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Methyl 4-amino-1,2-thiazole-3-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, temperature can affect the reaction between an electrolyte and metal, which may be relevant if the compound is used as a corrosion inhibitor . .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1,2-thiazole-3-carboxylate, like other thiazoles, may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Metabolic Pathways
Thiamine, a compound containing a thiazole ring, is known to play a role in the metabolic pathways of carbohydrates and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1,2-thiazole-3-carboxylate typically involves the reaction of appropriate thiazole derivatives with methylating agents. One common method includes the reaction of 2-aminothiazole with methyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-amino-1,2-thiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antibiotics and anti-inflammatory agents.
Comparison with Similar Compounds
- Methyl 2-aminothiazole-4-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 4-amino-1,2-thiazole-3-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-amino-1,2-thiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZIIMXTDNUMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547754 | |
Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
734492-43-4 | |
Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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